molecular formula C13H20N2S B081385 1-Hexyl-3-phenyl-2-thiourea CAS No. 15153-13-6

1-Hexyl-3-phenyl-2-thiourea

Cat. No. B081385
CAS RN: 15153-13-6
M. Wt: 236.38 g/mol
InChI Key: WSHZXAKBZYJLTH-UHFFFAOYSA-N
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Description

1-Hexyl-3-phenyl-2-thiourea is a chemical compound with the molecular formula C13H20N2S . It is used for research and development purposes .


Molecular Structure Analysis

1-Hexyl-3-phenyl-2-thiourea contains a total of 36 bonds; 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .

Scientific Research Applications

  • Neuroprotective Properties : 1-Phenyl-3-(2-thiazolyl)-2-thiourea showed neuroprotective properties against the destructive action of neurotoxic compounds in mice, indicating potential applications in neuroprotective therapies (Allis & Cohen, 1977).

  • Anticancer Potential : Research on thiourea derivatives, such as 1-Benzoyl-3-methyl thiourea, revealed potent cytotoxicity against cancer cell lines, suggesting their potential in developing anticancer drugs (Ruswanto et al., 2015).

  • Antimicrobial Studies : Some thiourea derivatives exhibited antimicrobial activity, although a specific study on derivatives of 1-Hexyl-3-phenyl-2-thiourea showed no significant inhibition of bacteria and fungi (Ahyak et al., 2016).

  • Corrosion Inhibition : Thiourea functionalized glucosamine derivatives, including certain phenyl thioureas, demonstrated high corrosion inhibition performance, highlighting their potential use in protecting metals in industrial applications (Zhang et al., 2020).

  • Chemical Synthesis and Structural Analysis : Various studies have focused on the synthesis, crystal structure, and thermal behavior of thiourea derivatives, contributing to a better understanding of their chemical properties and potential applications in different areas, including pharmaceuticals and materials science (Singh et al., 2015; Saeed et al., 2010).

  • Asymmetric Catalytic Reactions : Development of chiral thiourea catalysts, including some phenyl thioureas, for asymmetric catalytic reactions has been explored, indicating their significance in the synthesis of chiral compounds (Takemoto, 2010).

  • Pharmaceutical Applications : Thiourea derivatives have been explored for their antibacterial and anti-HIV activities, showcasing their potential in pharmaceutical research (Patel et al., 2007).

Safety And Hazards

1-Hexyl-3-phenyl-2-thiourea is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for 1-Hexyl-3-phenyl-2-thiourea are not mentioned in the available literature, thiazolidine motifs, which are similar to thiourea, are of great interest for interdisciplinary research . They are used as vehicles in the synthesis of valuable organic combinations and show varied biological properties . Future research could focus on developing multifunctional drugs and improving their activity .

properties

IUPAC Name

1-hexyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2S/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHZXAKBZYJLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374718
Record name 1-Hexyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-3-phenyl-2-thiourea

CAS RN

15153-13-6
Record name 15153-13-6
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Record name 1-Hexyl-3-phenyl-2-thiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15153-13-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Bairan Espano, JE Macdonald - Journal of the American …, 2023 - ACS Publications
… Therefore, very unreactive 1-hexyl-3-phenyl-2-thiourea was synthesized and used for nanocrystal synthesis at 170 C, which yielded pure mackinawite (Fe 1+x S) within the limitations of …
Number of citations: 3 pubs.acs.org

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